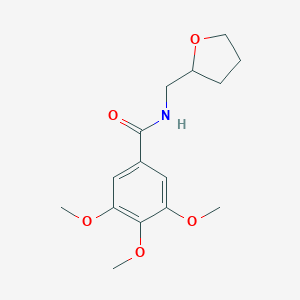
3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three methoxy groups attached to the benzene ring and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:
Formation of 3,4,5-Trimethoxybenzoic Acid: This can be achieved by the methylation of gallic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.
Conversion to 3,4,5-Trimethoxybenzoyl Chloride: The 3,4,5-trimethoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation Reaction: The 3,4,5-trimethoxybenzoyl chloride is reacted with tetrahydrofuran-2-ylmethylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxy-N-(tetrahydro-furan-2-ylmethyl)amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.
Materials Science: It can be used in the synthesis of novel organic materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups and the tetrahydrofuran-2-ylmethyl group play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may result in different binding properties and biological activities.
3,4,5-Trimethoxy-N-methylbenzamide: Contains a methyl group instead of the tetrahydrofuran-2-ylmethyl group, which may affect its solubility and reactivity.
Uniqueness
3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-18-12-7-10(8-13(19-2)14(12)20-3)15(17)16-9-11-5-4-6-21-11/h7-8,11H,4-6,9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGAPMXFTBJIPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[2-(2-furylmethylene)hydrazino]carbonyl}phenyl)heptanamide](/img/structure/B387219.png)
![N'-[(2-bromo-1-benzothien-3-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B387220.png)
![N'-[3-(diphenylhydrazono)-1-methylbutylidene]-2-furohydrazide](/img/structure/B387221.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N'-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]propanohydrazide](/img/structure/B387223.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-phenylmethylidene]propanohydrazide](/img/structure/B387225.png)
![3-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]propanamide](/img/structure/B387227.png)
![4-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B387231.png)
![2-(4-chlorophenoxy)-N'-[(2-ethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B387233.png)
![4-{2-[(2,2-Diphenylcyclopropyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 4-bromobenzoate](/img/structure/B387235.png)

![2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole](/img/structure/B387237.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(5-bromo-2-furyl)methylene]acetohydrazide](/img/structure/B387239.png)
![3-[(4-bromobenzoyl)hydrazono]-N-methyl-N-phenylbutanamide](/img/structure/B387240.png)
![2-[2-(3-Methylbenzoyl)carbohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B387243.png)
